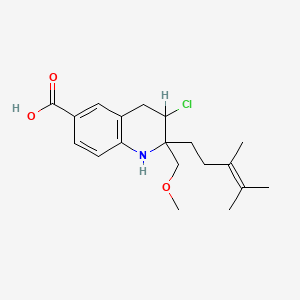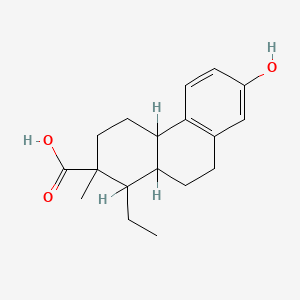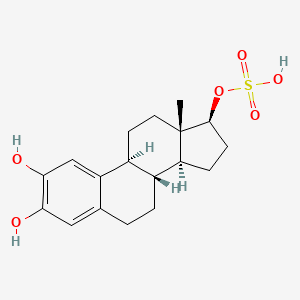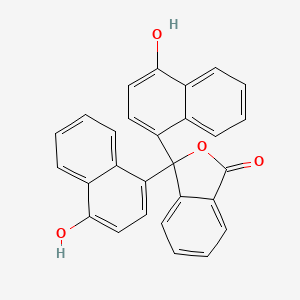
O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate is a complex carbohydrate derivative It is known for its unique structural properties, which include multiple hydroxyl groups and sulfate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate typically involves multiple steps. The process begins with the preparation of the hexopyranuronosyl precursor, which is then subjected to sulfonation reactions. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to introduce the sulfo groups. The reaction is carried out under controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a biomolecule.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-inflammatory or anticoagulant agent.
Industry: It is used in the production of specialty chemicals and materials, such as biodegradable polymers.
Mechanism of Action
The mechanism of action of O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate involves its interaction with specific molecular targets. The sulfo groups play a crucial role in binding to proteins and enzymes, modulating their activity. The compound can influence various biochemical pathways, including those involved in inflammation and coagulation.
Comparison with Similar Compounds
O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate is unique due to its specific structural features and functional groups. Similar compounds include:
2,5-Anhydro-3-o-(2-o-sulfo-α-L-idopyranuronosyl)-D-glucitol: This compound has a similar backbone but differs in the configuration of the sulfo groups.
2,5-Anhydro-3-o-α-L-idopyranuronosyl-4-o-sulfo-D-glucitol: Another related compound with variations in the position and configuration of the sulfo groups.
These compounds share some chemical properties but differ in their reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
CAS No. |
98632-68-9 |
|---|---|
Molecular Formula |
C12H20O17S2 |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
3,4-dihydroxy-6-[4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O17S2/c13-1-3-5(14)8(4(26-3)2-25-30(19,20)21)27-12-10(29-31(22,23)24)7(16)6(15)9(28-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18)(H,19,20,21)(H,22,23,24) |
InChI Key |
FAMLQSCGIQGDPV-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)O)O |
Synonyms |
GSMS O-(glucuronic acid 2-sulfate)-(1--4)-O-(2,5)-anhydromannitol 6-sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium](/img/structure/B1221682.png)



